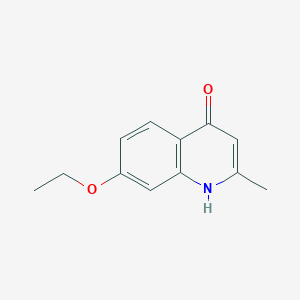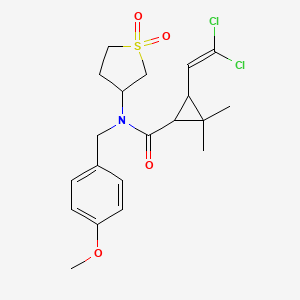
C20H25Cl2NO4S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Tianeptine is a tricyclic antidepressant with a unique mechanism of action. It is commonly used to treat depression and anxiety disorders.
- Its chemical structure consists of three rings: a thiophene ring, a benzene ring, and a cycloheptatriene ring.
- Tianeptine is also known by other names, including Stablon .
- The compound is a selective facilitator of serotonin uptake, acting in a manner opposite to selective serotonin reuptake inhibitors (SSRIs).
Vorbereitungsmethoden
- Tianeptine can be synthesized through various routes. One common method involves the reaction of 5,8-dichloro-10-dioxo-11-methyl-2,3,6,7,12,12a-hexahydro-1H-[1,4]thiazino[3,2-a]quinoline with 7-aminoheptanoic acid ethyl ester.
- The synthetic steps include esterification, nitration, and subsequent reduction to yield Tianeptine.
Analyse Chemischer Reaktionen
- Tianeptine undergoes several reactions, including oxidation, reduction, and substitution.
- Common reagents used in its synthesis include nitric acid, sodium hydroxide, and various organic solvents.
- Major products formed during these reactions include intermediates and the final Tianeptine compound.
Wissenschaftliche Forschungsanwendungen
- Tianeptine has applications beyond depression treatment:
Neuroprotection: Some studies suggest that Tianeptine may protect neurons from oxidative stress and excitotoxicity.
Pain Management: It has been investigated for its potential analgesic effects.
Cognitive Enhancement: Tianeptine may improve memory and cognitive function.
Inflammatory Disorders: Research explores its anti-inflammatory properties.
Addiction Treatment: Tianeptine is being studied for its impact on substance use disorders.
Wirkmechanismus
- Tianeptine’s mechanism involves modulation of the serotonin system.
- It enhances serotonin reuptake, leading to increased synaptic serotonin levels.
- The compound may also affect glutamate receptors and neuroplasticity.
Vergleich Mit ähnlichen Verbindungen
- Tianeptine stands out due to its unique mechanism and tricyclic structure.
- Similar compounds include other antidepressants like SSRIs (e.g., fluoxetine, sertraline) and tricyclic antidepressants (e.g., amitriptyline).
Remember that Tianeptine is a prescription medication, and its use should always be under medical supervision.
Eigenschaften
Molekularformel |
C20H25Cl2NO4S |
|---|---|
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H25Cl2NO4S/c1-20(2)16(10-17(21)22)18(20)19(24)23(14-8-9-28(25,26)12-14)11-13-4-6-15(27-3)7-5-13/h4-7,10,14,16,18H,8-9,11-12H2,1-3H3 |
InChI-Schlüssel |
QEPWMNSOPZJPKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



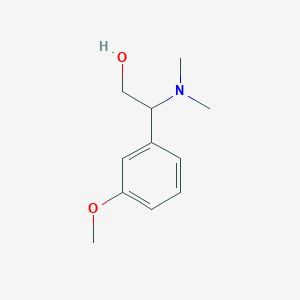
![3-[(4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12128219.png)
![6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128220.png)
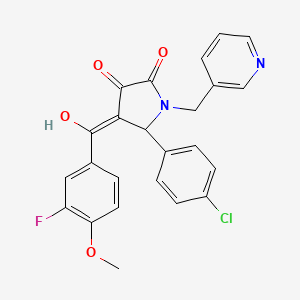
![5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one](/img/structure/B12128225.png)
![N-(2-methoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d] pyrimidino[4,5-b]thiophen-2-ylthio))acetamide](/img/structure/B12128235.png)
![N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12128248.png)
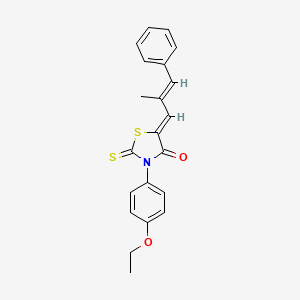

![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole](/img/structure/B12128267.png)

![3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12128278.png)
